
(E)-1-(4-(tert-butyl)phenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-(tert-butyl)phenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(tert-butyl)phenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(tert-butyl)phenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential as BRAFV600E Inhibitors
- Aryl phenyl ureas with a 4-quinazolinoxy substituent, similar in structure to the compound , have been identified as potent inhibitors of mutant and wild-type BRAF kinase. Such compounds exhibit good pharmacokinetic properties and efficacy in mouse tumor xenograft models following oral dosing, highlighting their potential in cancer therapy (Holladay et al., 2011).
Synthesis and Biological Evaluation of Urea Derivatives
- Novel compounds with urea or bis-urea functionalities, including hydroxyphenyl or halogenphenyl substituents, have been synthesized and evaluated for biological activity. These compounds exhibit significant antiproliferative effects against various cancer cell lines, indicating their utility in the development of new anticancer drugs (Perković et al., 2016).
Role in Adenosine A3 Receptor Antagonism
- Research into isoquinoline and quinazoline urea derivatives has shown that these compounds can bind to human adenosine A3 receptors, acting as antagonists. This finding suggests their potential application in the study and treatment of conditions related to adenosine receptor activity, such as cardiovascular diseases and neurological disorders (van Muijlwijk-Koezen et al., 2000).
Inhibition of Orexin-1 Receptor
- A specific compound identified as a potent and selective orexin-1 receptor antagonist demonstrates the ability to attenuate stress-induced hyperarousal without inducing hypnotic effects. This highlights the compound's relevance in researching psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Gelation Properties in Silver(I) Complexes
- The gelation behavior of quinoline urea derivatives in the formation of Ag-complexes has been explored, indicating potential applications in the development of novel gelators and the study of their properties in various solvents (Braga et al., 2013).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-(tert-butyl)phenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-tert-butylphenylhydrazine with 2-methoxyethyl isocyanate to form the intermediate 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbohydrazide. This intermediate is then reacted with ethyl chloroformate to form the corresponding ethyl carbamate, which is subsequently treated with (E)-N'-phenyl-N-(4-tert-butylphenyl)urea to yield the final product.", "Starting Materials": [ "4-tert-butylphenylhydrazine", "2-methoxyethyl isocyanate", "ethyl chloroformate", "(E)-N'-phenyl-N-(4-tert-butylphenyl)urea" ], "Reaction": [ "Step 1: Condensation of 4-tert-butylphenylhydrazine with 2-methoxyethyl isocyanate to form 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbohydrazide.", "Step 2: Reaction of 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbohydrazide with ethyl chloroformate to form the corresponding ethyl carbamate.", "Step 3: Treatment of the ethyl carbamate with (E)-N'-phenyl-N-(4-tert-butylphenyl)urea to yield the final product, (E)-1-(4-(tert-butyl)phenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS RN |
941895-02-9 |
Product Name |
(E)-1-(4-(tert-butyl)phenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Molecular Formula |
C22H26N4O3 |
Molecular Weight |
394.475 |
IUPAC Name |
1-(4-tert-butylphenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C22H26N4O3/c1-22(2,3)15-9-11-16(12-10-15)23-20(27)25-19-17-7-5-6-8-18(17)24-21(28)26(19)13-14-29-4/h5-12H,13-14H2,1-4H3,(H2,23,25,27) |
InChI Key |
XGPZKPCMTDMKEL-NCELDCMTSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCOC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



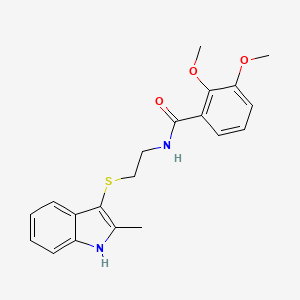
![N-[[2-(Hydroxymethyl)-2-bicyclo[2.2.2]octanyl]methyl]prop-2-enamide](/img/structure/B2832600.png)
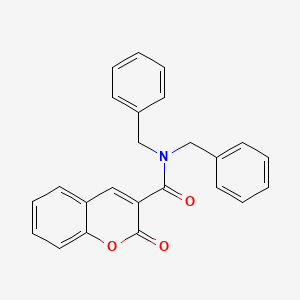
![methyl 3-carbamoyl-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2832604.png)
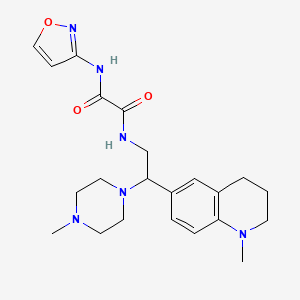

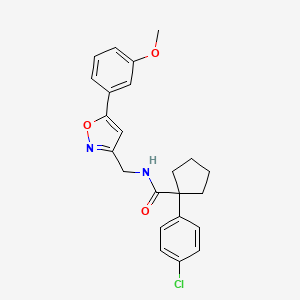
![4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2832610.png)
![4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole](/img/structure/B2832611.png)
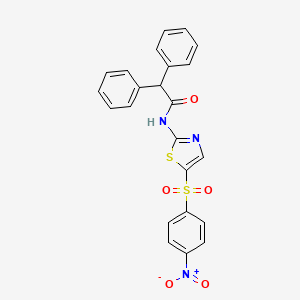
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2832614.png)

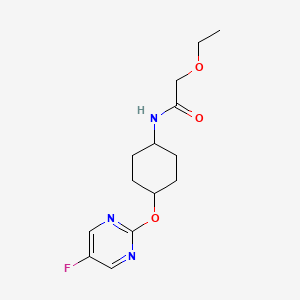
![N-[[4-(2-Methoxyphenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2832618.png)